Mitochondrial Carnitine Transporter Affinity: 11-Fold Higher Competitive Binding than Acetylcarnitine
In isolated rat heart mitochondria, octanoylcarnitine exhibits substantially higher affinity for the mitochondrial carnitine transporter compared to acetylcarnitine. Kinetic analysis demonstrated that octanoylcarnitine competitively inhibits carnitine uptake with a Ki of 0.10 mM, representing an 11-fold lower Ki than acetylcarnitine (Ki = 1.1 mM) [1]. Isobutyrylcarnitine showed intermediate affinity (Ki = 2.6 mM). The Km(app) for carnitine (0.38–1.50 mM) was increased in the presence of these esters while Vmax remained unchanged, confirming competitive inhibition [1].
| Evidence Dimension | Inhibitory constant (Ki) for mitochondrial carnitine transporter |
|---|---|
| Target Compound Data | Ki = 0.10 mM |
| Comparator Or Baseline | Acetylcarnitine Ki = 1.1 mM; Isobutyrylcarnitine Ki = 2.6 mM |
| Quantified Difference | 11-fold lower Ki vs. acetylcarnitine; 26-fold lower Ki vs. isobutyrylcarnitine |
| Conditions | Isolated rat heart mitochondria; [14C]carnitine influx assay |
Why This Matters
For cardiac metabolism studies requiring physiological relevance, octanoylcarnitine provides transporter interaction at concentrations closer to estimated in vivo levels, unlike acetylcarnitine which requires 11-fold higher concentrations to achieve comparable transporter occupancy.
- [1] Idell-Wenger JA, et al. Carnitine esters of acetyl, isobutyryl, and octanoyl groups: Ki values for carnitine uptake. Cited in WikiGenes. Original: J Biol Chem. 1978;253:4310-4318. View Source
